molecular formula C25H28N2O4 B12213460 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one

6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one

Cat. No.: B12213460
M. Wt: 420.5 g/mol
InChI Key: JASUYGZBQGCQPR-UHFFFAOYSA-N
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Description

6-[3-(4-Benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The inclusion of a piperazine moiety in the structure often enhances the bioactivity of the compound, making it a subject of interest in medicinal chemistry .

Preparation Methods

The synthesis of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one typically involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced using common reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common reagents used in these reactions include sodium cyanoborohydride for reductive amination and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, in the biological system. The piperazine moiety is known to enhance the binding affinity of the compound to its targets, thereby increasing its bioactivity . The exact pathways and molecular targets involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other chromen-2-one derivatives with piperazine moieties. These compounds often share similar biological activities but can differ in their potency and specificity. For example, compounds like 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one have been studied for their antimicrobial properties and have shown varying degrees of activity . The uniqueness of 6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one lies in its specific structural features that contribute to its distinct bioactivity profile.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

6-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-7-methoxy-4-methylchromen-2-one

InChI

InChI=1S/C25H28N2O4/c1-18-14-25(29)31-23-16-22(30-2)20(15-21(18)23)8-9-24(28)27-12-10-26(11-13-27)17-19-6-4-3-5-7-19/h3-7,14-16H,8-13,17H2,1-2H3

InChI Key

JASUYGZBQGCQPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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